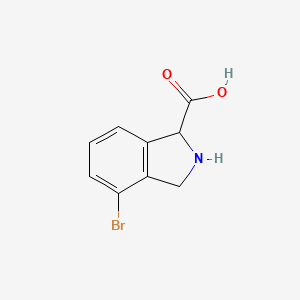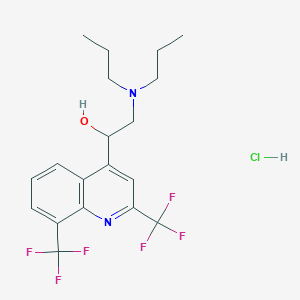
Agn-PC-0NI922
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0NI922 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Agn-PC-0NI922 involves several synthetic routes. One common method is the wet chemical method, which includes the reduction of silver salts in the presence of a stabilizing agent. Another method is the polyol process, where silver nitrate is reduced using ethylene glycol as both the reducing agent and solvent . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale chemical reactors where the reaction conditions can be precisely controlled. Techniques such as vacuum filtration and electrospinning are used to purify and shape the compound into its final form .
Analyse Chemischer Reaktionen
Types of Reactions: Agn-PC-0NI922 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silver oxide, while reduction reactions can produce elemental silver .
Wissenschaftliche Forschungsanwendungen
Agn-PC-0NI922 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has been studied for its antimicrobial properties and potential use in medical devices. In medicine, this compound is being explored for its potential in drug delivery systems and as a component in diagnostic tools. Industrially, it is used in the production of conductive films and coatings .
Wirkmechanismus
The mechanism of action of Agn-PC-0NI922 involves its interaction with molecular targets and pathways within biological systems. The compound can disrupt cellular processes by interacting with proteins and nucleic acids, leading to antimicrobial effects. Additionally, its ability to generate reactive oxygen species contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Agn-PC-0NI922 include Agn-PC-0892H2 and Agn-PC-0CUK9P. These compounds share similar structural features and reactivity profiles .
Uniqueness: What sets this compound apart from its similar compounds is its enhanced stability and reactivity under a broader range of conditions. This makes it more versatile for various applications, particularly in industrial and medical fields .
Conclusion
This compound is a compound with significant potential across multiple scientific disciplines. Its unique properties and versatile applications make it a valuable subject of study and use in various fields.
Eigenschaften
CAS-Nummer |
57120-45-3 |
|---|---|
Molekularformel |
C19H23ClF6N2O |
Molekulargewicht |
444.8 g/mol |
IUPAC-Name |
1-[2,8-bis(trifluoromethyl)quinolin-4-yl]-2-(dipropylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C19H22F6N2O.ClH/c1-3-8-27(9-4-2)11-15(28)13-10-16(19(23,24)25)26-17-12(13)6-5-7-14(17)18(20,21)22;/h5-7,10,15,28H,3-4,8-9,11H2,1-2H3;1H |
InChI-Schlüssel |
XFLDASFSCVDPPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CC(C1=CC(=NC2=C1C=CC=C2C(F)(F)F)C(F)(F)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1,2-Phenylene)bis[(3,5-dibromo-4-hydroxyphenyl)methanone]](/img/structure/B14008325.png)
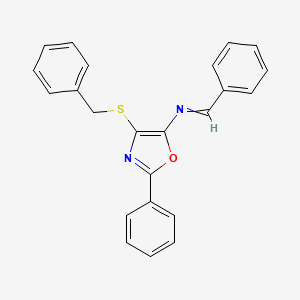


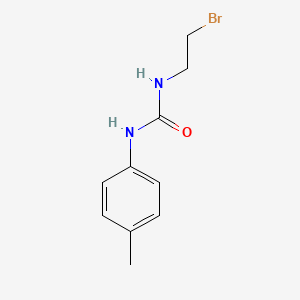
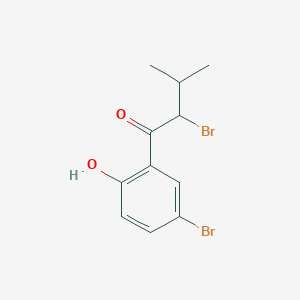
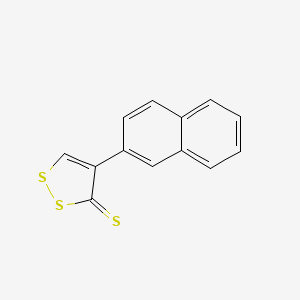


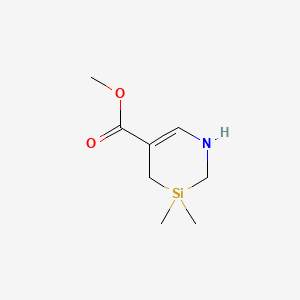
![2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B14008385.png)
![4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14008394.png)
